molecular formula C22H21N3O3 B2814714 N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide CAS No. 920114-92-7

N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B2814714
CAS No.: 920114-92-7
M. Wt: 375.428
InChI Key: HRKKXMQRLZXZSA-UHFFFAOYSA-N
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Description

N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-16-6-4-7-17(14-16)27-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-28-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKKXMQRLZXZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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